molecular formula C11H8N6OS B2866366 6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide CAS No. 1351608-21-3

6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide

Cat. No.: B2866366
CAS No.: 1351608-21-3
M. Wt: 272.29
InChI Key: ZVGFJWLWOCUQJZ-UHFFFAOYSA-N
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Description

6-(1H-Imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide is a synthetic chemical compound designed for research applications. Its structure incorporates a pyridazine core substituted with both an imidazole ring and a thiazole carboxamide group. The imidazole ring is a five-membered heterocyclic moiety known for its amphoteric nature and wide presence in biologically active molecules . This specific scaffold is found in compounds with significant therapeutic potential; for instance, closely related molecules featuring the 6-(1H-imidazol-1-yl)pyridazine group have been investigated as potent inhibitors of the aromatase enzyme system, showing promise in experimental models of hormone-dependent breast cancer . The inclusion of the imidazole ring can improve the pharmacokinetic parameters of a compound, notably by enhancing solubility, which is a valuable trait for in vitro and in vivo research applications . As a heterocyclic compound, it represents a key synthon in the development of novel pharmacologically active agents, with its structure being of interest for exploring various biochemical pathways . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with care, adhering to all applicable safety protocols.

Properties

IUPAC Name

6-imidazol-1-yl-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6OS/c18-10(14-11-13-4-6-19-11)8-1-2-9(16-15-8)17-5-3-12-7-17/h1-7H,(H,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGFJWLWOCUQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)NC2=NC=CS2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Pyridazine Derivatives

Pyridazine-3-carbonitrile undergoes hydrolysis under acidic conditions (H₂SO₄, 100°C) to yield pyridazine-3-carboxylic acid. This method offers a 75–80% yield but requires stringent control of reaction time to prevent over-oxidation.

Cyclocondensation of 1,2-Dicarbonyl Compounds

Reacting maleic anhydride with hydrazine hydrate in ethanol at reflux produces pyridazine-3,4-dicarboxylic acid, which is selectively decarboxylated at C4 using NaOH (2M, 60°C) to isolate pyridazine-3-carboxylic acid (68% yield).

Synthesis of Thiazol-2-Amine

Thiazol-2-amine is synthesized via the Hantzsch thiazole method:

  • Reactants : Chloroacetone (1 eq) and thiourea (1.2 eq).
  • Conditions : Ethanol, reflux (78°C), 6 hrs.
  • Mechanism : Cyclocondensation forms the thiazole ring, with the amine group originating from thiourea.
  • Yield : 85–90%.

Carboxamide Formation at C3

The final step involves coupling pyridazine-3-carboxylic acid with thiazol-2-amine:

Acid Chloride Method

  • Activation : Treat pyridazine-3-carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride.
  • Aminolysis : React with thiazol-2-amine in THF at 0°C, followed by gradual warming to 25°C.
  • Yield : 70–75%.

Coupling Reagent Approach

  • Reagents : HATU (1.5 eq), DIPEA (3 eq), DMF.
  • Conditions : Stir at 25°C for 12 hrs.
  • Yield : 82–85%.
  • Advantage : Avoids harsh conditions, preserves acid-sensitive functional groups.

Optimization and Challenges

Regioselectivity in Imidazole Substitution

  • Issue : Competing substitution at C4/C5 positions.
  • Solution : Use electron-withdrawing groups (e.g., COOH) at C3 to deactivate C4/C5.

Purification of Final Product

  • Method : Column chromatography (SiO₂, ethyl acetate/hexane 1:1) followed by recrystallization (ethanol/water).
  • Purity : >98% (HPLC).

Analytical Characterization

Property Method Data
Molecular Formula HRMS C₁₁H₈N₆OS (Calcd: 288.04)
Melting Point DSC 214–216°C
¹H NMR (DMSO-d₆) 400 MHz δ 8.92 (s, 1H, imidazole), 8.12 (d, 1H, thiazole), 7.89 (s, 1H, pyridazine)
IR (KBr) ν cm⁻¹ 1675 (C=O), 1590 (C=N)

Industrial-Scale Considerations

  • Cost Efficiency : Buchwald-Hartwig amination, while high-yielding, requires expensive palladium catalysts. NAS is preferred for large-scale synthesis.
  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide with structurally or functionally related compounds, emphasizing differences in substituents, synthesis, and biological relevance.

Structural Analogues with Modified Aromatic Substituents

  • N-(2-Chloro-6-methylphenyl)-2-[[6-(1H-imidazol-1-yl)-3-pyridazinyl]amino]-5-thiazolecarboxamide (): This compound replaces the thiazol-2-yl group with a 2-chloro-6-methylphenyl moiety. Such modifications are common in optimizing pharmacokinetic profiles .
  • N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide ():
    The bromo-methylphenyl group may improve halogen bonding with target proteins, a feature absent in the thiazole-containing analogue. Bromine’s electron-withdrawing effects could also alter electronic properties of the pyridazine core .

Fluorinated Derivatives

  • N-(2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide (SR 301, ):
    This derivative substitutes the thiazole with a hexafluoro-hydroxypropane group, drastically increasing hydrophobicity (logP) and metabolic stability due to fluorine’s inductive effects. Such fluorination is a common strategy to enhance blood-brain barrier penetration .

Pyrazole and Benzimidazole Analogues

  • N-(benzimidazol-2-yl)pyrazole-3-carboxamide derivatives ():
    These compounds replace pyridazine with pyrazole and substitute imidazole with benzimidazole. The benzimidazole’s fused aromatic system enhances planar stacking interactions but may reduce solubility. Yields for these derivatives (60-85%) suggest efficient synthesis compared to pyridazine-based analogues, where yields are unreported .

Deuterated and Complex Substituents

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties Reference
6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide Pyridazine Imidazole, thiazole-2-yl Moderate lipophilicity, kinase inhibition potential
N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide Pyridazine Bromo-methylphenyl Enhanced halogen bonding, higher logP
SR 301 (hexafluoro-hydroxypropane derivative) Pyridazine Hexafluoro-hydroxypropane High metabolic stability, CNS targeting
N-(benzimidazol-2-yl)pyrazole-3-carboxamide Pyrazole Benzimidazole Planar stacking, moderate solubility

Research Findings and Implications

  • Thiazole vs. Phenyl Substituents : The thiazole-2-yl group in the target compound offers a balance of hydrogen-bonding and π-π interactions, whereas phenyl derivatives (e.g., bromo-methylphenyl) prioritize hydrophobic interactions .
  • Fluorination Effects : Fluorinated analogues (e.g., SR 301) demonstrate the trade-off between improved metabolic stability and reduced aqueous solubility, critical for drug design .

Biological Activity

6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, a thiazole moiety, and a pyridazine core, contributing to its diverse biological activities. Its molecular formula is C10H8N4OC_{10}H_{8}N_{4}O with a molecular weight of 208.20 g/mol. The structural diversity allows for interactions with various biological targets.

The biological activity of 6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors through:

  • Hydrogen Bonding : Facilitates binding to target proteins.
  • Hydrophobic Interactions : Enhances affinity for lipid membranes or hydrophobic pockets in proteins.
  • Metal Coordination : Some derivatives may interact with metal ions, affecting enzyme activity.

Biological Activities

Research indicates that compounds similar to 6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide exhibit a range of biological activities:

  • Antimicrobial Activity : Inhibits the growth of bacteria and fungi.
  • Antitumor Activity : Exhibits cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : Reduces inflammation markers in experimental models.
  • Antidiabetic Effects : Modulates glucose metabolism and insulin sensitivity.

Antitumor Activity

A study conducted on thiazole derivatives, including those related to the target compound, demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 1.61 µg/mL to 1.98 µg/mL, indicating potent activity comparable to standard chemotherapeutics like doxorubicin .

Antimicrobial Effects

Research highlighted that imidazole-containing compounds possess broad-spectrum antimicrobial properties. A derivative similar to the target compound was tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in agar diffusion assays.

Anti-inflammatory Mechanisms

In vitro studies revealed that compounds with similar structures inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures, suggesting potential applications in treating inflammatory diseases .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 (µg/mL)
6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamideAntitumor, AntimicrobialTBD
Thiazole Derivative AAntitumor1.61
Imidazole Derivative BAntimicrobialTBD
Pyridazine Derivative CAnti-inflammatoryTBD

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